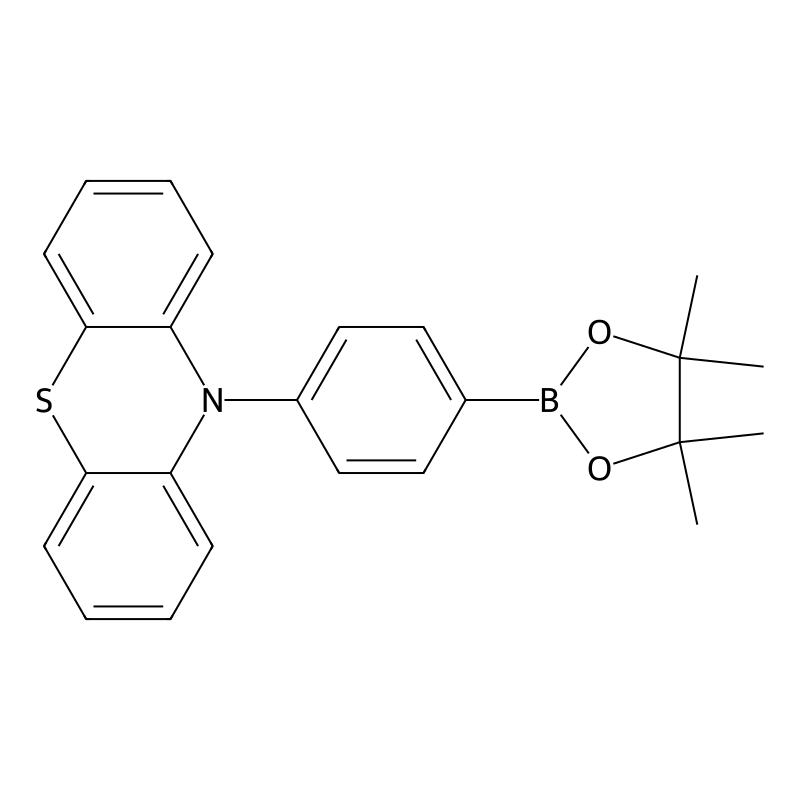

10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine is a complex organic compound that integrates a phenothiazine moiety with a tetramethyl-1,3,2-dioxaborolan-2-yl group. The phenothiazine structure consists of two benzene rings linked by a sulfur atom and a nitrogen atom, forming a tricyclic compound known for its diverse biological activities. The inclusion of the boronic ester group enhances its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .

Molecular Structure Analysis

The molecular formula of this compound is C24H24BNO2S, with a molecular weight of 401.33 g/mol. Its structure is expected to exhibit planarity due to the conjugated system inherent in the phenothiazine framework, while the bulky tetramethyl-1,3,2-dioxaborolan-2-yl group introduces steric hindrance that may influence its reactivity and interactions .

Coordination Chemistry

TMB-PTH belongs to the class of boronic acid derivatives. A key feature of its structure is the presence of a boron atom surrounded by two hydroxyl groups, forming a planar ring structure. This structure allows TMB-PTH to form reversible covalent bonds with Lewis acids, particularly metal ions. This property makes TMB-PTH a valuable tool in coordination chemistry for designing molecules that can selectively bind to specific metal ions Source: Smolecule: ). Researchers are exploring its potential use in applications like catalysis and sensor development.

Phenothiazine derivatives are known for their wide range of biological activities. This specific compound has exhibited:

- Antimicrobial Properties: Derivatives of phenothiazine have shown effectiveness against various bacterial and fungal strains.

- Anticancer Activity: Some studies indicate that phenothiazine derivatives can inhibit the growth of cancer cell lines, including those associated with breast cancer .

The mechanism of action often involves interaction with neurotransmitter receptors and transporters, which are crucial in numerous physiological processes.

The synthesis of 10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine typically involves several key steps:

- Alkylation: Introduction of alkyl groups to form the core structure.

- Formylation and Bromination: Modifications to introduce functional groups suitable for further reactions.

- Borylation: Incorporating the boronic ester functionality through specific borylation techniques.

Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compounds .

This compound has several promising applications:

- Organic Light Emitting Diodes (OLEDs): Its fluorescent properties make it suitable for use in OLED technology.

- Photovoltaic Materials: It can serve as a component in organic solar cells due to its ability to facilitate charge transport .

- Fluorescent Probes: The compound's unique structural characteristics allow it to be utilized as a fluorescent probe in biochemical assays .

Interaction studies have indicated that 10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine can engage with various biological targets:

- Neurotransmitter Receptors: It may influence pathways related to neurotransmission due to its structural similarity to known receptor ligands.

- Enzyme Inhibition: Potential interactions with enzymes involved in metabolic pathways have been hypothesized based on structural analogies with other phenothiazine derivatives .

Several compounds share structural similarities with 10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 10-Hydroxypenothiazine | Hydroxy group substitution | Known for antipsychotic properties |

| Chlorpromazine | Chlorinated phenothiazine derivative | Used as an antipsychotic drug |

| Thioridazine | Contains thioether linkage | Exhibits sedative effects |

The uniqueness of 10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine lies in its incorporation of a boronic ester group which enhances its reactivity and potential applications in organic synthesis compared to traditional phenothiazines .